2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(2-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(2-phenylethyl)acetamide, commonly known as CDPPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CDPPA is a small molecule that has been shown to modulate the activity of a specific protein, which has implications for a range of diseases.
Mecanismo De Acción
CDPPA works by modulating the activity of a specific protein, which is known as RGS4. RGS4 is involved in a range of cellular processes, including the regulation of signaling pathways that are implicated in a range of diseases. CDPPA has been shown to bind to RGS4 and modulate its activity, which has implications for a range of diseases.
Biochemical and Physiological Effects:
CDPPA has been shown to have a range of biochemical and physiological effects. In particular, CDPPA has been shown to modulate the activity of RGS4, which has implications for a range of diseases. CDPPA has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CDPPA in lab experiments is that it is a small molecule, which makes it easier to study than larger molecules. CDPPA is also relatively stable, which makes it easier to handle in lab experiments. One limitation of using CDPPA in lab experiments is that it can be difficult to synthesize, which may limit its availability for some researchers.
Direcciones Futuras
There are a number of potential future directions for research on CDPPA. One area of research that is likely to receive significant attention is the use of CDPPA as a potential treatment for Alzheimer's disease. CDPPA may also have potential applications in the treatment of other diseases, such as rheumatoid arthritis. Further research is needed to fully understand the potential therapeutic applications of CDPPA.
Métodos De Síntesis
CDPPA can be synthesized using a variety of methods, but the most common approach involves the reaction of cyclohexanone with hydrazine hydrate to form cyclohexanone hydrazone. This intermediate is then reacted with 2-phenethylbromide to form the desired product, CDPPA.
Aplicaciones Científicas De Investigación
CDPPA has been extensively studied for its potential therapeutic applications in a range of diseases. One area of research that has received significant attention is the use of CDPPA as a potential treatment for Alzheimer's disease. CDPPA has been shown to modulate the activity of a specific protein, which is implicated in the development of Alzheimer's disease.
Propiedades
IUPAC Name |
2-(4-cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c24-18(21-12-11-16-7-3-1-4-8-16)15-22-13-14-23(20(26)19(22)25)17-9-5-2-6-10-17/h1,3-4,7-8,13-14,17H,2,5-6,9-12,15H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBUQWSNMKZZOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CN(C(=O)C2=O)CC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(2-phenylethyl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.